molecular formula C17H28N2O2 B2630497 (E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1005103-53-6

(E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone

Katalognummer: B2630497
CAS-Nummer: 1005103-53-6
Molekulargewicht: 292.423
InChI-Schlüssel: SJHUAJBYDXCEGC-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Structural Significance of Bicyclo[2.2.1]heptane Derivatives

The core bicyclo[2.2.1]heptane structure, also known as norbornane, consists of two fused cyclohexane rings sharing three carbons, creating a bridged bicyclic system. Its IUPAC name derives from the bridgehead numbering: the first carbon (C1) is the bridgehead, followed by C2 and C3 on adjacent bridges. Substituents are assigned positions based on this numbering, as seen in the target compound’s 3-hydroxyimino and 4,7,7-trimethyl groups.

Table 1: Key Structural Data of the Target Compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₂₉N₂O₂
Molecular Weight 313.44 g/mol
Bicyclic Framework Bicyclo[2.2.1]heptane
Functional Groups Oxime, piperidine, ketone

The norbornane scaffold’s rigidity and stereochemical complexity enhance binding affinity to biological targets by reducing conformational entropy. For example, norbornene derivatives exhibit anticancer activity by inhibiting Wnt/β-catenin pathways or carbonic anhydrase isoforms. The target compound’s 4,7,7-trimethyl groups introduce steric effects that may modulate solubility and receptor interactions, while the hydroxyimino group (–NOH) participates in hydrogen bonding and metal coordination.

Synthetic routes to bicyclo[2.2.1]heptane derivatives often involve Diels-Alder cycloadditions between cyclopentadiene and electron-deficient dienophiles. However, Lewis acid-mediated transannular cyclizations offer alternative pathways, as demonstrated in the unexpected formation of bicyclo[2.2.1]heptane derivatives from cyclooctanoid precursors. For the target compound, retrosynthetic analysis suggests a multi-step strategy:

  • Formation of the bicyclo[2.2.1]heptane core via Diels-Alder reaction.
  • Introduction of methyl groups at C4 and C7 via alkylation.
  • Oxime formation at C3 through condensation with hydroxylamine.
  • Coupling with 2-methylpiperidine via nucleophilic acyl substitution.

Positional Isomerism in Hydroxyimino-Piperidine Hybrid Architectures

Positional isomerism in this compound arises from two structural features:

  • Oxime Geometry : The (E)-configuration of the hydroxyimino group places the hydroxyl oxygen trans to the ketone-linked piperidine moiety, influencing dipole interactions and crystallinity. In contrast, the (Z)-isomer would position the hydroxyl group closer to the bicyclic system, potentially altering solubility.
  • Piperidine Substitution : The 2-methylpiperidine group introduces chirality at the piperidine nitrogen’s adjacent carbon. Alternative substitution patterns (e.g., 3-methyl or 4-methyl) would modify steric hindrance and pharmacokinetic properties.

Table 2: Comparative Analysis of Isomeric Variants

Isomer Type Structural Feature Impact on Properties
(E)-Oxime –NOH group trans to ketone Enhanced hydrogen bonding capacity
(Z)-Oxime –NOH group cis to ketone Increased polarity
3-Methylpiperidine Methyl at C3 of piperidine Altered base strength
4-Methylpiperidine Methyl at C4 of piperidine Modified lipophilicity

The oxime’s position on the bicyclo[2.2.1]heptane scaffold also affects bioactivity. For instance, shifting the hydroxyimino group to C2 or C5 would alter the molecule’s dipole moment and its ability to chelate metal ions in enzyme active sites. Similarly, replacing the 2-methylpiperidine with a morpholine ring would introduce an oxygen atom capable of additional hydrogen bonding, as seen in related norbornane derivatives.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for distinguishing isomers. The hydroxyimino group’s stretching vibration appears near 3200–3300 cm⁻¹ in IR spectra, while the (E)/(Z) configuration influences chemical shifts in ¹H NMR due to diamagnetic anisotropy. X-ray crystallography of analogous compounds, like camphor oxime derivatives, confirms the spatial arrangement of substituents around the bicyclic framework.

Eigenschaften

IUPAC Name

[(3E)-3-hydroxyimino-4,7,7-trimethyl-1-bicyclo[2.2.1]heptanyl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-12-7-5-6-10-19(12)14(20)17-9-8-16(4,15(17,2)3)13(11-17)18-21/h12,21H,5-11H2,1-4H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHUAJBYDXCEGC-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C23CCC(C2(C)C)(C(=NO)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C(=O)C23CCC(C2(C)C)(/C(=N/O)/C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone, also known by its CAS Number 100055-50-3, is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • IUPAC Name : (E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Pharmacological Properties

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines. Notably, it exhibited selective toxicity towards human breast cancer cells while sparing normal fibroblasts, suggesting a potential application in targeted cancer therapy .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate oxidative stress and reduce neuronal apoptosis, which may be beneficial in conditions such as Alzheimer's disease .

The biological activities of this compound are believed to stem from its ability to modulate specific biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation-related damage in tissues .
  • Interaction with Receptors : It may interact with neurotransmitter receptors, enhancing synaptic plasticity and providing neuroprotection through modulation of neurotransmitter release .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound in treating breast cancer involved administering varying doses to cultured human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests and reduced amyloid plaque formation in the brain . This suggests a promising avenue for further exploration in neurodegenerative disease treatment.

Data Summary

PropertyValue
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
CytotoxicitySelective towards cancer cells
Neuroprotective EffectsReduces oxidative stress

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing piperidine and bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been synthesized and tested against various bacterial strains, revealing promising results in inhibiting growth compared to standard antibiotics . The incorporation of the bicyclo[2.2.1]heptane moiety enhances the biological activity due to its unique structural features.

Antiviral Properties
Studies have demonstrated that compounds similar to (E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone can exhibit antiviral effects. Specifically, compounds designed with piperidine linkages have shown improved activity against HIV-1, with some derivatives achieving low nanomolar EC50 values . This suggests that the compound may serve as a scaffold for developing new antiviral agents.

Organic Synthesis

Building Block in Synthesis
The compound is recognized as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. The hydroxyimino group can participate in reactions such as oxime formation and subsequent transformations into amines or nitriles, making it valuable for synthesizing more complex molecules .

Functionalization Potential
The presence of multiple functional groups allows for diverse functionalization strategies. For example, the hydroxyl and imino groups can be targeted for further modifications through reductive amination or acylation reactions, expanding the range of potential derivatives that can be synthesized from this compound .

Case Study 1: Synthesis of Antimicrobial Agents
A study synthesized a series of piperidine derivatives incorporating bicyclic structures similar to the target compound. These derivatives were evaluated for antimicrobial activity against pathogens such as Xanthomonas axonopodis and Fusarium solani. Results indicated that specific substitutions on the bicyclic framework significantly enhanced antimicrobial efficacy compared to traditional agents like chloramphenicol .

Case Study 2: Development of Antiviral Compounds
In another investigation, researchers explored the antiviral potential of piperidine-linked aminopyrimidine derivatives derived from similar structural frameworks as this compound. The study reported that selected compounds displayed significantly improved activity against HIV-1 with lower IC50 values than existing treatments, supporting the compound's relevance in antiviral drug development .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The target compound shares its bicyclo[2.2.1]heptane framework with several analogs but diverges in substituent chemistry. Key comparisons include:

Compound Substituents Functional Groups Key Differences
Target Compound 3-(hydroxyimino), 4,7,7-trimethyl, 1-(2-methylpiperidin-1-yl)methanone Oxime, piperidine, ketone Unique oxime placement; piperidine-linked carbonyl
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one () 2-ketone, 1,3,3-trimethyl Ketone Lacks heterocyclic amine and oxime; simpler methyl substitution
7,7-Dimethyl-1-[[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]heptan-2-one () 7,7-dimethyl, 1-(sulfonyl-piperazinyl-pyridine), 2-ketone Sulfonamide, pyridine, ketone Sulfonamide linker vs. methanone; pyridine vs. piperidine
(1R,4S)-1-((tert-butyl)sulfonamido)-3-benzylidenebicyclo[2.2.1]heptan-2-one () 1-sulfonamido, 3-benzylidene, 2-ketone Sulfonamide, benzylidene, ketone Benzylidene substituent; sulfonamide vs. piperidine

Structural Implications :

  • This may enhance solubility in polar solvents .
  • The 2-methylpiperidin-1-yl methanone substituent provides a basic nitrogen center, contrasting with sulfonamide () or benzylidene () groups, which could alter receptor-binding profiles .

Comparison to Related Syntheses :

  • ’s sulfonamide-linked compound employs sulfonyl chloride intermediates, whereas the target compound’s methanone group suggests acylation or nucleophilic substitution .
  • Camphor-derived ketones () are typically functionalized via oxidation or condensation, whereas the hydroxyimino group requires hydroxylamine treatment .
Physicochemical Properties
Property Target Compound 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one () Sulfonyl-Piperazine Derivative ()
Molecular Weight ~350–375 g/mol (estimated) 168.23 g/mol 377.5 g/mol
Polarity High (oxime, piperidine) Low (ketone, methyl groups) Moderate (sulfonamide, pyridine)
pKa ~8–9 (piperidine nitrogen) N/A 8.43 (predicted)
Solubility Likely polar solvent-soluble (e.g., DMSO, ethanol) Lipophilic (ether, chloroform) Moderate (DMF, acetonitrile)

Key Observations :

  • The oxime group increases hydrophilicity compared to ’s ketone derivative.
  • The piperidine nitrogen contributes to basicity, similar to ’s pyridine but with distinct steric effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation between bicyclic ketone intermediates and substituted piperidines. Key characterization techniques include:

  • X-ray crystallography to confirm stereochemistry and molecular geometry .
  • NMR spectroscopy (¹H, ¹³C, DEPT, and NOESY) to validate structural integrity and detect E/Z isomerism .
  • High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.

Q. How can researchers assess the purity of this compound, and what analytical thresholds are critical?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Validate purity using:

  • Peak symmetry and resolution (≥1.5 for critical pairs).
  • Limit tests for impurities (e.g., related substances from synthetic byproducts, controlled at ≤0.15% per ICH guidelines) .
  • For chiral purity , employ chiral stationary phases (CSPs) or derivatization with chiral auxiliaries followed by LC-MS analysis.

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid aqueous environments due to hydrolytic sensitivity of the hydroxyimino group. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How can experimental degradation of the compound during prolonged assays be mitigated?

  • Methodological Answer : Degradation often arises from thermal or oxidative instability. Mitigation strategies include:

  • Continuous cooling (e.g., 4°C) of reaction mixtures or biological samples to slow organic decomposition .
  • Antioxidant additives (e.g., BHT at 0.01% w/v) in solution-phase experiments.
  • Real-time stability monitoring via inline UV-Vis spectroscopy or periodic LC-MS sampling.

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use Discovery Studio or AutoDock Vina to predict binding modes with proteins (e.g., enzymes or receptors). Parameterize the hydroxyimino group using DFT-optimized charges .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational dynamics and binding-site retention.
  • Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors (e.g., hydroxyimino and carbonyl groups) for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Divergent results may stem from:

  • Isomeric contamination : Validate E/Z ratio via NOESY NMR (cross-peaks between hydroxyimino proton and adjacent substituents) .
  • Sample handling : Replicate assays under strictly controlled conditions (e.g., anaerobic environments, standardized solvent systems) .
  • Target selectivity : Perform counter-screens against related off-target proteins to rule out non-specific effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.